REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8](=O)[CH3:9])=[C:4]([CH2:13][CH3:14])[CH:3]=1.[OH-].[Na+]>CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([CH2:13][CH3:14])[C:5]2[O:6][CH:7]=[C:8]([CH3:9])[C:11]=2[CH:12]=1 |f:1.2|
|
Name
|
polyphosphoric acid
|
Quantity
|
461 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(4-bromo-2-ethylphenoxy)propan-2-one
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OCC(C)=O)C=C1)CC
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 1 N Na2S2O3
|
Type
|
STIRRING
|
Details
|
The organic layer was then stirred with charcoal and anhydrous magnesium sulfate for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
|
Details
|
eluted with hexanes
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C(=CO2)C)C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |